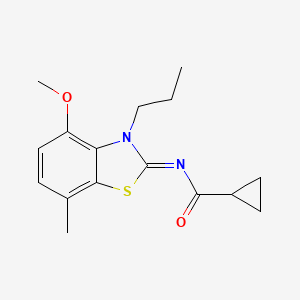

![molecular formula C9H17NO B2875694 3-甲氧基-1-氮杂螺[4.4]壬烷 CAS No. 2580254-67-5](/img/structure/B2875694.png)

3-甲氧基-1-氮杂螺[4.4]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

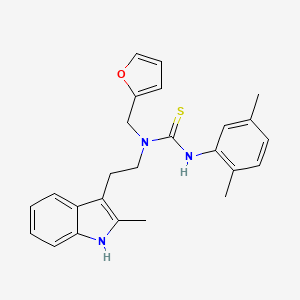

3-Methoxy-1-azaspiro[4.4]nonane is a chemical compound with the CAS Number: 2580254-67-5 . It has a molecular weight of 155.24 . It is in liquid form .

Synthesis Analysis

The synthesis of 1-azaspiro[4.4]nonane derivatives, which includes 3-Methoxy-1-azaspiro[4.4]nonane, can be enabled by a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . Another method involves the use of free radical chemistry to prepare spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton .Molecular Structure Analysis

The InChI code for 3-Methoxy-1-azaspiro[4.4]nonane is 1S/C9H17NO/c1-11-8-6-9 (10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 . The InChI key is BKGJDAUOWPSORH-UHFFFAOYSA-N .Chemical Reactions Analysis

The construction of the 1-azaspiro[4.4]nonane skeleton, which includes 3-Methoxy-1-azaspiro[4.4]nonane, involves a radical cascade initiated by the C1′-radical followed by two consecutive 5-exo-trig cyclizations .Physical And Chemical Properties Analysis

3-Methoxy-1-azaspiro[4.4]nonane is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 155.24 .科学研究应用

高效合成与结构应用

含三唑的螺双内酯:含三唑的螺双内酯的合成涉及从乙氧羰基四氢呋喃-2-酮中高效制备,其中 3-甲氧基-1-氮杂螺[4.4]壬烷衍生物用作中间体。此方法以几乎定量的产率生成多功能化合物,突出了其在合成结构复杂且具有潜在生物活性的分子中的应用 (Ghochikyan 等人,2016)。

氟代衍生物的抗惊厥活性:对 N-苯基和 N-苄基-2-氮杂螺[4.4]壬烷衍生物的研究表明,引入氟或三氟甲基取代基可增强其抗惊厥活性。这些发现表明 3-甲氧基-1-氮杂螺[4.4]壬烷衍生物在开发新的抗惊厥药物中可能发挥至关重要的作用 (Obniska 等人,2006)。

复杂结构的合成

螺胺和生物活性化合物:1-氧杂-6-氮杂螺[4.4]壬烷和相关环系的合成引起了人们的兴趣,因为它们存在于具有显着生物活性的天然或合成产物中。这些化合物由于其新颖的骨架和在药物化学中的潜在应用而代表了具有挑战性的目标,说明了 3-甲氧基-1-氮杂螺[4.4]壬烷衍生物在合成生物活性分子中的广泛用途 (Sinibaldi & Canet,2008)。

生物活性天然产物的关键结构:1-氮杂螺[4.4]壬烷环系是几种生物活性天然产物的核心,包括具有抗白血病活性的头苞 taxine 衍生物。从 3-甲氧基-1-氮杂螺[4.4]壬烷衍生物构建此环系的新方法的开发强调了其在合成具有潜在治疗应用的化合物的合成中的重要性 (El Bialy 等人,2005)。

作用机制

The mechanism of action for the synthesis of 3-Methoxy-1-azaspiro[4.4]nonane involves the sequential generation and cyclization of N-alkoxyaminyl radicals . This process is facilitated by competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator .

安全和危害

属性

IUPAC Name |

3-methoxy-1-azaspiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGJDAUOWPSORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

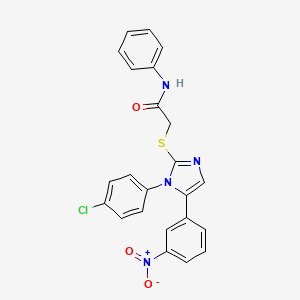

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)

![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)

![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)

![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)